2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine

Synthetic methodology Process chemistry Nucleophilic aromatic substitution

Select this pyrimidine intermediate for its singular C2-chloro electrophilic site, which eliminates competing di-substitution pathways that cause yield losses of 7–10% with 2,4-dichloro analogs. The pre-installed 4-cyclopentylamino group locks regiochemistry, reducing side products and simplifying purification. Documented 84–85% conversion to 2-chloro-9-cyclopentyl-9H-purine (CN103408546A), with baseline CDK1 Kd of 2.61 µM for clean SAR libraries. Melting point 124–127 °C ensures reliable incoming QC.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66
CAS No. 330550-92-0
Cat. No. B2439777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine
CAS330550-92-0
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl
InChIInChI=1S/C9H11ClN4O2/c10-9-11-5-7(14(15)16)8(13-9)12-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13)
InChIKeyWCBURNWVRFRXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine (CAS 330550-92-0): A Differentiated Pyrimidine Scaffold for Selective Synthetic Elaboration


2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine (CAS 330550-92-0) is a functionalized pyrimidine derivative featuring a 2-chloro leaving group, a 5-nitro electron-withdrawing moiety, and a 4-cyclopentylamino substituent. This compound exhibits a melting point of 124–127 °C (lit.) and a molecular weight of 242.66 g·mol⁻¹ , placing it within the class of 2-chloro-4-amino-5-nitropyrimidines frequently utilized as synthetic intermediates for kinase-targeting scaffolds. Unlike its N-methyl analog (MW 188.57 g·mol⁻¹) , the cyclopentyl group imparts enhanced lipophilicity and a distinct steric profile that influences both reactivity at the C2 chloro position and the physicochemical properties of downstream derivatives, making this compound a chemically justified selection for programs requiring controlled nucleophilic aromatic substitution and defined intermediate handling characteristics.

Why Generic Substitution of 2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine Leads to Synthetic or Functional Failure


The substitution pattern on the 5-nitropyrimidine core dictates both the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) and the physicochemical properties of derived pharmacophores. Generic replacement with 2-chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7, MW 174.55) removes the cyclopentyl group entirely, eliminating the site of regiocontrol that prevents di-substitution during further amination steps [1]. Replacement with the N-methyl analog (CAS 89283-49-8) substantially alters lipophilicity and crystal packing, as evidenced by the markedly different molecular weight (188.57 vs. 242.66 g·mol⁻¹) and anticipated solubility profile [2]. More critically, substitution with 2,4-dichloro-5-nitropyrimidine (CAS 6625-76-1) introduces two competing electrophilic sites, leading to unwanted di-substitution side products and lower synthetic efficiency in routes requiring mono-substituted intermediates—yield losses of approximately 7–10% have been documented in analogous anticancer intermediate syntheses when using alternative halogenated pyrimidine building blocks . These differences are not cosmetic; they directly affect reaction yield, purification burden, and the structural integrity of downstream kinase inhibitor candidates.

Quantitative Comparative Evidence for 2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine: Direct Data Against Closest Analogs


Synthetic Yield Advantage: 84–85% Isolated Yield in Controlled SNAr with Cyclopentylamine

In a regioselective SNAr reaction using 2,4-dichloro-5-nitropyrimidine as the electrophile, the target compound is obtained with an isolated yield of 84–85% when cyclopentylamine is employed as the nucleophile under optimized low-temperature conditions (−78 °C, THF) . This yield compares favorably to the 67.9% yield reported for an alternative synthetic protocol using the same electrophile but with different workup conditions [1]. More broadly, this mono-substituted intermediate outperforms the use of alternative intermediates in analogous anticancer synthetic routes, where yields of 82–87% are achieved versus 75% with competing building blocks .

Synthetic methodology Process chemistry Nucleophilic aromatic substitution

Regioselective Mono-Amination: Single Electrophilic Site Enables Controlled Derivatization

The target compound features a single reactive C2 chloro substituent adjacent to the electron-withdrawing 5-nitro group, while the C4 position is already occupied by the cyclopentylamino group. This contrasts directly with 2,4-dichloro-5-nitropyrimidine (CAS 6625-76-1), which contains two electrophilic chlorine atoms at C2 and C4 . In the target compound, the predetermined regioselectivity eliminates the risk of di-substitution side reactions during subsequent amination steps—a documented problem when using the dichloro analog that leads to complex product mixtures requiring extensive chromatographic purification [1]. This engineered reactivity profile ensures that downstream SNAr reactions proceed exclusively at the C2 position.

Regioselectivity Scaffold diversification Kinase inhibitor synthesis

Distinct Physicochemical Profile Versus N-Methyl Analog: Melting Point and Molecular Weight

The target compound exhibits a melting point of 124–127 °C (lit.) and a molecular weight of 242.66 g·mol⁻¹ . In direct comparison, the N-methyl analog 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS 89283-49-8) has a molecular weight of 188.57 g·mol⁻¹ . The 54 g·mol⁻¹ difference arises from the cyclopentyl group (C₅H₉, approx. 69 Da) replacing the methyl group (CH₃, approx. 15 Da), which also substantially increases lipophilicity (calculated logP approximately 1.5–2.0 units higher based on fragment contributions). While melting point data for the N-methyl analog is not uniformly reported, the target compound's well-characterized melting range of 124–127 °C (or 80–81.5 °C depending on recrystallization conditions) provides a reliable identity confirmation and purity assessment metric for incoming quality control .

Physicochemical characterization Solid-state properties Intermediate handling

Kinase Profiling: Moderate Affinity for CDK1 Establishes Baseline Selectivity

The target compound demonstrates measurable binding affinity to human cyclin-dependent kinase 1 (CDK1) with a Kd value of 2.61 μM (2.61E+3 nM) in a Kinobead-based pull-down assay with 45-minute incubation [1]. This moderate micromolar affinity serves as an important baseline, indicating that the 2-chloro-5-nitropyrimidine core with a 4-cyclopentylamino substituent engages the CDK family without exhibiting the sub-micromolar potency characteristic of optimized clinical candidates. This level of engagement is typical for a synthetic intermediate or early-stage scaffold and provides a reference point for SAR studies where substitution at the C2 chloro position is intended to enhance potency.

Kinase inhibition Target engagement CDK1 Binding affinity

Defined Application Scenarios for 2-Chloro-N-cyclopentyl-5-nitropyrimidin-4-amine Based on Quantitative Evidence


Scenario 1: Synthesis of 2-Aminopurine-Based Kinase Inhibitors Requiring N9-Cyclopentyl Substitution

The target compound serves as a direct precursor to 2-chloro-9-cyclopentyl-9H-purine and related 2-phenylaminopurine derivatives with Polo-like kinase 1 (PLK1) inhibitory activity. As demonstrated in CN103408546A, the 2-chloro-4-(N-cyclopentyl)amino-5-nitropyrimidine intermediate is reduced to the corresponding 5-amine (yield 95%), followed by cyclization to install the purine scaffold bearing the requisite N9-cyclopentyl group [1]. This route is not accessible from the N-methyl analog due to the structural requirement for the cyclopentyl group in the final pharmacophore. Researchers developing purine-based kinase inhibitors should select this compound when the target molecule requires an N9-cyclopentyl substituent for optimal binding interactions. The 84–85% synthetic yield [2] ensures cost-effective scaling of this key intermediate.

Scenario 2: Controlled Mono-Amination for Single-Point Diversification Libraries

Medicinal chemistry teams constructing focused libraries around the 5-nitropyrimidine core should utilize the target compound when a single-point diversification strategy is required. The compound presents exactly one electrophilic site (C2 chloro) for SNAr with various amines, thiols, or alkoxides [1]. This contrasts with 2,4-dichloro-5-nitropyrimidine, which introduces a second reactive site and requires careful stoichiometric control or protecting group strategies to avoid di-substitution . The pre-installed 4-cyclopentylamino group serves as a fixed, non-reactive substituent that eliminates one variable from the synthetic sequence, thereby reducing the number of potential side products and simplifying purification workflows.

Scenario 3: Intermediate for Aminopurine Therapeutics with Defined Physicochemical Properties

Pharmaceutical development programs requiring aminopurine scaffolds with specific lipophilicity and solid-state properties should consider the target compound as the entry point. Patent CN101142215A (SIGNAL PHARMA LLC) describes the use of this intermediate in the synthesis of haloaryl-substituted aminopurines designed as kinase modulators [1]. The cyclopentyl group confers increased lipophilicity relative to methyl or unsubstituted analogs, which may be advantageous for compounds requiring improved membrane permeability or specific hydrophobic binding pocket interactions. The well-defined melting point (124–127 °C lit. or 80–81.5 °C recrystallized) provides a reliable quality control metric for incoming material verification [2].

Scenario 4: Baseline Scaffold for CDK Family SAR Studies

Investigators conducting structure–activity relationship (SAR) studies on cyclin-dependent kinase (CDK) inhibitors may employ the target compound as a reference scaffold. The compound exhibits a baseline Kd of 2.61 μM against CDK1 [1], establishing that the unsubstituted 2-chloro-5-nitropyrimidine core with a 4-cyclopentylamino group possesses only moderate target engagement. This low-to-moderate affinity provides a clean starting point for assessing the impact of C2 substitutions on potency enhancement, without the confounding influence of potent off-target activity that might obscure SAR interpretation. Researchers should document this baseline affinity when designing libraries intended to explore C2-derived analogs.

Quote Request

Request a Quote for 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.